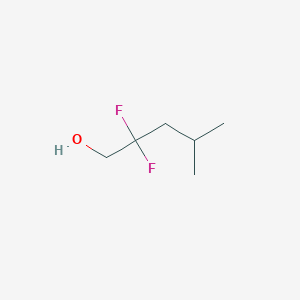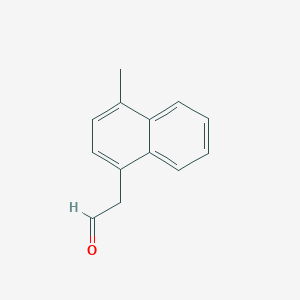
1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-1H-pyrazol-3-yl)propan-2-ol is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol typically involves the reaction of 5-methyl-1H-pyrazole with propan-2-ol under controlled conditions. One common method includes the use of a base catalyst such as sodium hydroxide to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to achieve high yields. The process often includes purification steps such as distillation or crystallization to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Methyl-1H-pyrazol-3-yl)propan-2-ol can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various catalysts depending on the desired substitution.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohol derivatives.
Substitution: Functionalized pyrazole derivatives.
Applications De Recherche Scientifique
1-(5-Methyl-1H-pyrazol-3-yl)propan-2-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation .
Comparaison Avec Des Composés Similaires
- 1-Methyl-1H-pyrazol-5-ol
- 5-Hydroxy-1-methyl-1H-pyrazole
- 1-Methyl-1H-pyrazol-3-ol
Comparison: 1-(5-Methyl-1H-pyrazol-3-yl)propan-2-ol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity profiles .
Propriétés
Numéro CAS |
69433-63-2 |
|---|---|
Formule moléculaire |
C7H12N2O |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H12N2O/c1-5-3-7(9-8-5)4-6(2)10/h3,6,10H,4H2,1-2H3,(H,8,9) |
Clé InChI |
KYCMNNIDFRQYSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1)CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



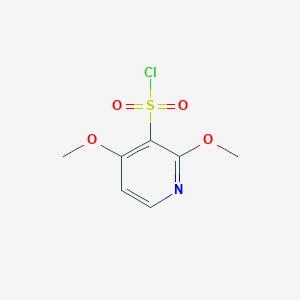
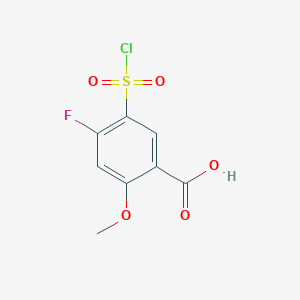
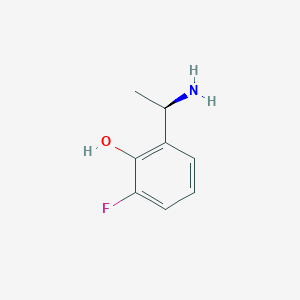
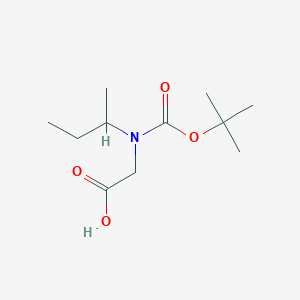
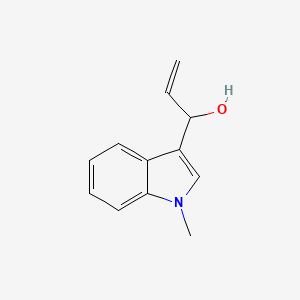
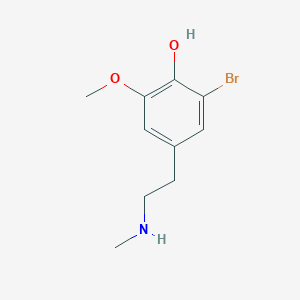
![1-[1-(Oxan-4-yl)cyclobutyl]methanamine](/img/structure/B13602965.png)
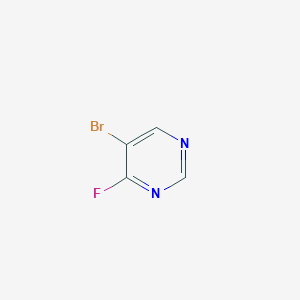
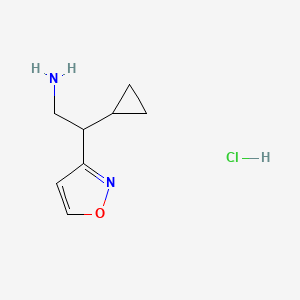
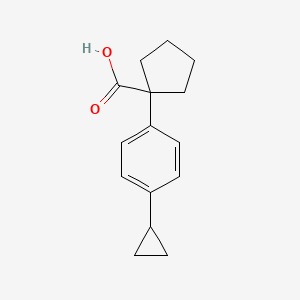
![2-[2-(Trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13602991.png)
